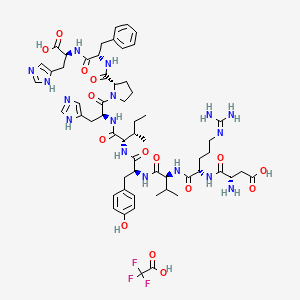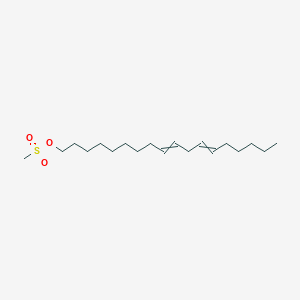![molecular formula C25H20N2O5 B12456416 methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルは、フタルイミド誘導体のクラスに属する複雑な有機化合物です。この化合物は、アミド結合を介してベンゾエートエステルに結合されたフタルイミドコアを含む独特の構造によって特徴付けられます。ジメチルフェニル基の存在は、その構造的複雑さと潜在的な反応性を高めます。
準備方法
合成経路と反応条件
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、フタルイミドコアの調製から始まり、その後、適切な安息香酸誘導体と反応させます。主なステップには次のものがあります。
フタルイミドコアの形成: これは、フタル酸無水物をアンモニアまたは第一級アミンと制御された条件下で反応させて、フタルイミド環を形成することで実現できます。
ジメチルフェニル基の導入: ジメチルフェニル基は、フリーデル・クラフツのアシル化反応を介して導入できます。この反応では、フタルイミドを、塩化アルミニウムなどのルイス酸触媒の存在下で2,3-ジメチルベンゾイルクロリドで処理します。
アミド化反応: 最後のステップは、適切な条件下で、フタルイミド誘導体を3-アミノ安息香酸メチルとアミド化することです。通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、アミド結合の形成を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む可能性がありますが、大規模生産向けに最適化されています。これには、反応効率と収率を向上させるための連続フロー反応器の使用と、最終生成物の純度を確保するための再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。
化学反応の分析
反応の種類
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。これは、カルボン酸やその他の酸化された誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。これは、アルコールやアミンの生成につながります。
置換: この化合物の芳香族環は、使用される試薬と条件に応じて、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロゲン(例:塩素、臭素)、ニトロ化剤(例:硝酸)
生成される主な生成物
酸化: カルボン酸、キノン
還元: アルコール、アミン
置換: ハロゲン化誘導体、ニトロ化合物
科学研究への応用
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルは、科学研究にいくつかの応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の構造的特徴は、酵素相互作用とタンパク質結合を研究するための候補となっています。
工業: 独自の特性を持つ特殊化学物質や材料の生産に使用されます。
科学的研究の応用
Methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物のアミドとエステル官能基は、生物学的巨大分子と水素結合やその他の相互作用を形成することを可能にし、それらの活性と機能に影響を与えます。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
フタルイミド: 3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルのコア構造は、有機合成で広く使用されているフタルイミドに由来しています。
ベンゾエートエステル: 安息香酸メチルなどの化合物は、エステル官能基を共有し、さまざまな化学用途で使用されます。
ジメチルフェニル誘導体: 2,3-ジメチルベンズアルデヒドなどのジメチルフェニル基を含む化合物は、同様の反応性パターンを示します。
独自性
3-[2-(2,3-ジメチルフェニル)-1,3-ジオキソイソインドール-5-アミド]安息香酸メチルは、フタルイミドコア、ベンゾエートエステル、ジメチルフェニル基の組み合わせによりユニークです。このユニークな構造は、より単純な類似体には見られない特定の化学的および生物学的特性を付与し、研究や産業における専門的な用途に価値があります。
特性
分子式 |
C25H20N2O5 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
methyl 3-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-14-6-4-9-21(15(14)2)27-23(29)19-11-10-16(13-20(19)24(27)30)22(28)26-18-8-5-7-17(12-18)25(31)32-3/h4-13H,1-3H3,(H,26,28) |
InChIキー |
KGXSXFXYTURJDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12456354.png)
![Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12456358.png)
![N-cyclohexyl-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12456359.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)
![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12456390.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)

